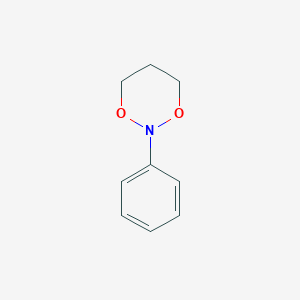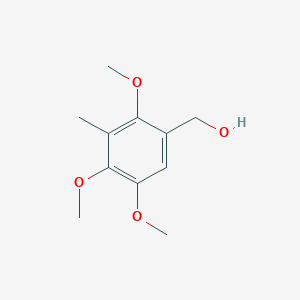![molecular formula C22H18FNO4 B303404 ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate, also known as EAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EAC is a member of the benzo[f]chromene family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can inhibit the activity of several different enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphatidylinositol 3-kinase (PI3K). ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to inhibit the activation of several different signaling pathways involved in cancer cell survival, including the Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit a range of different biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit antifungal and antibacterial activity. Studies have also shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which could make it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its potent anticancer activity. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit cytotoxic effects against a range of different cancer cell lines, which makes it a useful tool for studying cancer cell biology and developing new cancer treatments. However, one of the limitations of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several different future directions for research on ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate. One area of research that is currently being explored is the development of new synthetic methods for producing ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and related compounds. Another area of research is the investigation of the mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and its effects on different signaling pathways and enzymes involved in cancer cell growth and survival. Finally, there is a growing interest in the potential use of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate as a therapeutic agent for a range of different diseases, including cancer, inflammation, and oxidative stress-related conditions.
Métodos De Síntesis
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The first step in the synthesis involves the reaction of 4-fluoroacetophenone with malonic acid in the presence of a base catalyst to produce 3-(4-fluorophenyl)-3-oxopropanoic acid. This compound is then reacted with ethyl 2-bromoacetate in the presence of a base catalyst to produce ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The final step in the synthesis involves the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 2-aminophenol in the presence of a base catalyst to produce ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is in the field of cancer treatment. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate exhibits potent anticancer activity against a range of different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of different inflammatory and oxidative stress-related conditions.
Propiedades
Nombre del producto |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
|---|---|
Fórmula molecular |
C22H18FNO4 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18FNO4/c1-2-27-22(26)20-18(13-3-7-14(23)8-4-13)19-16-11-15(25)9-5-12(16)6-10-17(19)28-21(20)24/h3-11,18,25H,2,24H2,1H3 |
Clave InChI |
OYIOAABPCKBXJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)


![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)





![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)